molecular formula C5H9ClN4O B1378572 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride CAS No. 110475-17-7

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride

Cat. No. B1378572
CAS RN: 110475-17-7
M. Wt: 176.6 g/mol
InChI Key: YFMJZCHGGMMHKO-UHFFFAOYSA-N
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Description

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride is a compound with the molecular formula C5H8N4O . It is used as a catalytic agent and is a metabolite of temozolomide . It is stored at room temperature and comes in a powder form .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular weight of this compound is 140.14 g/mol . The InChI code is 1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H .


Physical And Chemical Properties Analysis

This compound is a white to pale brown or pale grey powder . It has a melting point of 231-232°C . The compound has a molecular weight of 140.14 g/mol .

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential of imidazole derivatives, including AMIC, in antitumor activities. For instance, derivatives such as bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for new antitumor drugs. These compounds, including AMIC, are of interest for synthesizing compounds with diverse biological properties, suggesting a potential pathway for developing new cancer therapies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

AMPK Activation and Its Implications

AMIC has been identified as a widely used activator of AMPK (AMP-activated protein kinase), playing a crucial role in the regulation of metabolism and in the pathogenesis of cancer. While its effects were initially attributed to AMPK activation, increasing evidence suggests that many of its effects are AMPK-independent. This duality underscores the complexity of AMIC's action and calls for a nuanced understanding of its biological roles, particularly in metabolism, hypoxia, exercise, nucleotide synthesis, and cancer research (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).

Neuroprotective Strategies

The exploration of neuroprotective agents for cerebrovascular stroke has also touched upon compounds related to AMIC. Despite limited success in finding effective neuroprotective agents, ongoing research aims to mitigate secondary cerebral injury through various mechanisms, including modulation of glutamate receptors, antioxidants, and other pathways. This research domain illustrates the potential of compounds like AMIC in contributing to the development of therapies for reducing disability post-stroke (Karsy, M., Brock, A., Guan, J., Taussky, P., Kalani, M., & Park, M. S., 2017).

Safety and Hazards

The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound is being investigated for use/treatment in allergic rhinitis and pediatric indications . It is also being explored in the context of research and development of new drugs .

Biochemical Analysis

Biochemical Properties

4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . The compound activates AMPK, leading to increased glucose uptake and fatty acid oxidation. Additionally, it interacts with enzymes involved in purine biosynthesis, such as inosine monophosphate dehydrogenase, affecting nucleotide metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By activating AMPK, the compound enhances glucose transport and increases the expression of glucose transporter 4 (GLUT4) in muscle cells . This activation also leads to the inhibition of protein synthesis through the downregulation of the mammalian target of rapamycin (mTOR) signaling pathway . Furthermore, the compound affects gene expression by modulating the activity of transcription factors involved in metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates AMPK, which in turn phosphorylates and regulates various downstream targets involved in metabolic pathways . This activation leads to the inhibition of anabolic processes, such as protein and lipid synthesis, and the stimulation of catabolic processes, such as glucose uptake and fatty acid oxidation . The compound also influences gene expression by modulating the activity of transcription factors, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which plays a key role in mitochondrial biogenesis and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of metabolic regulation and energy homeostasis . The stability and degradation of the compound should be carefully monitored to ensure consistent results in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively activates AMPK and enhances metabolic processes without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, such as liver damage and impaired kidney function . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy metabolism and nucleotide biosynthesis. The compound is an intermediate in the purine biosynthesis pathway, where it interacts with enzymes such as inosine monophosphate dehydrogenase and adenylosuccinate lyase . These interactions influence the levels of nucleotides and other metabolites, affecting overall metabolic flux and cellular energy balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization and accumulation . The compound’s distribution within tissues can vary depending on factors such as tissue type, blood flow, and metabolic activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound is known to localize in the cytoplasm, where it interacts with AMPK and other metabolic enzymes . Additionally, it may be directed to specific subcellular compartments, such as mitochondria, through targeting signals or post-translational modifications . These localization patterns are crucial for the compound’s role in regulating cellular metabolism and energy homeostasis.

properties

IUPAC Name

5-amino-3-methylimidazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c1-9-2-8-4(6)3(9)5(7)10;/h2H,6H2,1H3,(H2,7,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMJZCHGGMMHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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